
Homo-PROTAC pVHL30 degrader 1
Übersicht
Beschreibung
CM11 ist ein kurzes Cecropin-Melittin-Hybridpeptid, das durch einen Sequenzkombinationsansatz gewonnen wurde. Es ist bekannt für seine antibakteriellen Eigenschaften und wurde auf seine Wirksamkeit gegen sowohl grampositive als auch gramnegative bakterielle Membranmodelle untersucht . Das Peptid besteht aus Resten von Cecropin A und Melittin, die für ihre antimikrobiellen Aktivitäten bekannt sind .
Wirkmechanismus
Target of Action
The primary target of Homo-PROTAC pVHL30 degrader 1 is the von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Mode of Action
This compound operates by dimerizing VHL with high avidity . This interaction induces potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inducing the degradation of VHL, the compound disrupts the normal functioning of this pathway. The downstream effects of this disruption are currently under investigation.
Pharmacokinetics
The compound is soluble in dmso at a concentration of ≥ 150 mg/ml , suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .
Action Environment
It is known that the compound is stable at room temperature and its solubility can be significantly affected by the moisture content of DMSO
Biochemische Analyse
Biochemical Properties
Homo-PROTAC pVHL30 Degrader 1 plays a significant role in biochemical reactions. It interacts with the von Hippel-Lindau (VHL) protein, causing it to dimerize with high avidity . The nature of these interactions is such that they induce potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inducing the degradation of VHL, a process that occurs in a highly isoform-selective fashion . This degradation does not trigger a hypoxic response , indicating that the compound has a specific impact on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with VHL, leading to its dimerization . This results in the activation of the proteasome pathway, which then leads to the degradation of VHL . The process is highly selective for specific isoforms of VHL .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on VHL degradation are both potent and rapid . Over time, this leads to a sustained reduction in VHL levels in various cell lines
Metabolic Pathways
This compound is involved in the proteasome pathway, where it interacts with VHL
Vorbereitungsmethoden
CM11 wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert, einer gängigen Methode zur Herstellung von Peptiden. Der Prozess beinhaltet die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Das Peptid wird dann vom Harz abgespalten und unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt
Analyse Chemischer Reaktionen
CM11 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Interaktion mit bakteriellen Membranen betreffen. Die positiv geladenen Reste des Peptids interagieren mit den negativ geladenen Komponenten bakterieller Membranen, was zu einer Destabilisierung der Membran und Porenbildung führt . Diese Interaktion wird durch elektrostatische und Van-der-Waals-Kräfte angetrieben . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind zerstörte Bakterienzellen, die zum Zelltod führen.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Homo-PROTAC pVHL30 Degrader 1 (CM11)
Homo-PROTACs are a small-molecule approach designed to dimerize an E3 ubiquitin ligase to induce its self-destruction . Specifically, this compound, also known as CM11, is a Proteolysis Targeting Chimera (PROTAC) molecule that functions as a potent VHL inhibitor, inducing the degradation or depletion of pVHL30 . CM11 promotes rapid, strong, and proteasome-dependent autoregulation of VHL in various cell lines without causing a hypoxic reaction .
Preclinical Studies
Potency and Selectivity
- CM11 induces complete depletion of pVHL30 within 4 hours at a concentration of 10 nM .
- The half-degrading concentration (DC50) is less than 100 nM, demonstrating a significant increase in cellular activity compared to the parent inhibitor VH032 .
- CM11 preferentially degrades the longer isoform of pVHL (pVHL30) over the shorter isoform (pVHL19) .
- Proteomics data confirms that CM11 primarily depletes pVHL30 and Cullin2 (Cul2) without affecting other proteins or Cullin family members .
Time-Dependent Activity
- CM11 reduces pVHL30 levels by over 70% after 2 hours of treatment, achieving near-complete depletion within 8 hours .
- The depletion effect lasts up to 12 hours, with pVHL30 levels slightly increasing between 24 and 36 hours before decreasing again after 48 hours .
- In U2OS cells, CM11 achieves complete degradation of pVHL30 within 1 hour .
Dependency on CRL2-VHL and Proteasome
- The Homo-PROTAC-induced protein degradation relies on CRL2-VHL, as demonstrated by inhibiting Cullin2 neddylation using the NAE1 inhibitor MLN4924, which blocks the activity of CRLs, including CRL2-VHL .
Specificity and Off-Target Effects
- Proteomic analysis reveals that CM11 primarily induces the depletion of pVHL30 and Cul2, with no substantial depletion of other proteins .
- No significant impact on the protein levels of other Cullins (Cul1, Cul3, Cul4A, Cul4B, Cul5, and Cul7) or CRL-associated subunits has been observed .
- CM11 does not increase HIF-1α protein levels, unlike the VHL inhibitor VH032 .
Summary of Findings
Feature | Description |
---|---|
Target | pVHL30 (long isoform of VHL) |
Mechanism of Action | Dimerizes VHL, leading to proteasome-dependent degradation of pVHL30 and Cullin2 |
Potency (in vitro) | Complete depletion of pVHL30 at 10 nM within 4 hours |
Selectivity | High selectivity for pVHL30 over pVHL19; minimal off-target effects on other proteins |
Time Dependence | Rapid degradation of pVHL30, with sustained effects up to 12 hours |
Cellular Activity | Active in HeLa and U2OS cell lines |
Hypoxic Response | Does not induce a HIF-dependent hypoxic response |
CRL2-VHL Dependence | Requires CRL2-VHL for activity, as shown by inhibition of Cullin2 neddylation |
Potential Applications
The unique properties of CM11 make it a valuable tool for:
- Targeted Protein Degradation: CM11 can be used to selectively degrade pVHL30 in cells, providing a method for studying the specific functions of this protein isoform .
- Cancer Research: Given the role of VHL in tumor suppression, CM11 may be useful in studying VHL-related cancers and developing targeted therapies .
- Drug Development: CM11 serves as a template for designing new PROTACs with improved potency, selectivity, and pharmacokinetic properties .
- Understanding E3 Ligase Biology: CM11 can help elucidate the mechanisms of E3 ligase-mediated protein degradation and the role of CRL complexes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
CM11 ähnelt anderen Cecropin-Melittin-Hybridpeptiden, wie z. B. CM15. Beide Peptide sind gegen ein breites Spektrum an pathogenen Bakterien wirksam und teilen ähnliche Wirkmechanismen . CM11 ist einzigartig in seiner spezifischen Sequenz und dem Gleichgewicht von hydrophoben und hydrophilen Resten, die zu seiner Wirksamkeit und Spezifität beitragen . Andere ähnliche Verbindungen umfassen modifizierte Versionen von CM11, wie z. B. mCM11, die entwickelt wurden, um die antibakterielle Aktivität zu verbessern und die Zytotoxizität zu reduzieren .
Referenzen
Biologische Aktivität
Homo-PROTAC pVHL30 degrader 1, commonly referred to as CM11, represents a significant advancement in targeted protein degradation technology. This compound utilizes the PROTAC (Proteolysis Targeting Chimeras) mechanism to selectively degrade the von Hippel-Lindau (VHL) protein, specifically its long isoform, pVHL30. This article delves into the biological activity of CM11, highlighting its mechanisms of action, efficacy, and potential applications in therapeutic contexts.
CM11 functions as a bivalent small-molecule dimerizer that binds to both the target protein (pVHL30) and the E3 ubiquitin ligase, facilitating the formation of a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of pVHL30. The compound's structure consists of two VHL ligands linked together, enhancing its binding affinity and selectivity for pVHL30 over other proteins.
- Binding Affinity : CM11 demonstrates a significantly higher cellular activity compared to traditional VHL ligands. It has been reported to achieve a DC50 (the concentration required for 50% degradation) of less than 100 nM, indicating potent degradation capabilities .
- Isoform Selectivity : The degradation effect is highly isoform-dependent; CM11 preferentially targets pVHL30 while sparing the shorter isoform, pVHL19 .
In Vitro Studies
In various cell lines, including HeLa and U2OS, CM11 has shown remarkable efficacy in inducing the degradation of pVHL30:
- Time-Dependent Degradation : In HeLa cells treated with CM11 at a concentration of 1 µM, complete depletion of pVHL30 was observed within 4 hours at concentrations as low as 10 nM . The compound maintained its efficacy over time, with significant degradation still evident after 24 hours.
- Dose-Dependent Response : The degradation of pVHL30 was confirmed to be concentration-dependent. For instance, treatment with CM11 resulted in a reduction of pVHL30 levels by over 70% after just 2 hours at low nanomolar concentrations .
Comparative Efficacy
Table 1 summarizes the comparative efficacy of CM11 against other known PROTACs targeting VHL:
Compound | Target Protein | DC50 (nM) | Complete Degradation Time (h) | Cell Line |
---|---|---|---|---|
CM11 | pVHL30 | <100 | 4 | HeLa |
CM09 | pVHL30 | ~50 | 2 | U2OS |
VH032 | pVHL | ~1000 | N/A | Various |
Case Studies and Applications
Recent studies have highlighted the potential therapeutic applications of CM11 in various contexts:
- Cancer Therapy : Given that VHL is involved in tumor suppression and hypoxia response pathways, targeted degradation using CM11 may enhance therapeutic strategies against cancers that exploit these pathways .
- Mechanistic Insights : Research has shown that the degradation induced by CM11 does not lead to significant stabilization of HIF-1α (Hypoxia-Inducible Factor 1-alpha), suggesting that it may not trigger hypoxic responses typically associated with VHL inhibition .
Eigenschaften
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCHHJGGFCCRS-DEYDLUNASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82N8O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.